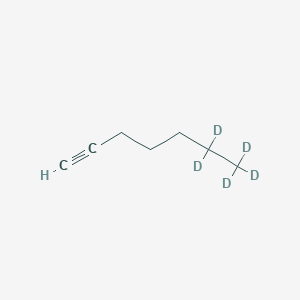
1-Heptyne-6,6,7,7,7-D5
Overview
Description
1-Heptyne-6,6,7,7,7-D5 is a deuterated derivative of 1-Heptyne, a compound with the molecular formula C7H7D5. This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. The deuterium atoms are located at the 6th and 7th positions of the heptyne chain. This isotopic labeling makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyne-6,6,7,7,7-D5 typically involves the deuteration of 1-Heptyne. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the heptyne molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to achieve efficient deuteration. The reaction is carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the consistent production of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
1-Heptyne-6,6,7,7,7-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alkanes or alkenes.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of heptanal, heptanoic acid, or heptanol.
Reduction: Formation of heptane or heptene.
Substitution: Formation of halogenated heptynes.
Scientific Research Applications
1-Heptyne-6,6,7,7,7-D5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 1-Heptyne-6,6,7,7,7-D5 involves its interaction with various molecular targets and pathways. In chemical reactions, the presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect. This effect arises from the difference in bond dissociation energies between hydrogen and deuterium, leading to variations in reaction kinetics and product distributions .
Comparison with Similar Compounds
Similar Compounds
1-Heptyne: The non-deuterated form of 1-Heptyne-6,6,7,7,7-D5, with the molecular formula C7H12.
1-Octyne: An alkyne with one additional carbon atom compared to 1-Heptyne.
1-Hexyne: An alkyne with one fewer carbon atom compared to 1-Heptyne.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of isotope effects, making it a valuable tool in understanding reaction mechanisms and metabolic pathways. Additionally, its use in NMR spectroscopy as a deuterated solvent enhances the resolution and accuracy of spectroscopic analyses .
Properties
IUPAC Name |
6,6,7,7,7-pentadeuteriohept-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXHZKKCZYLQOP-PVGOWFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


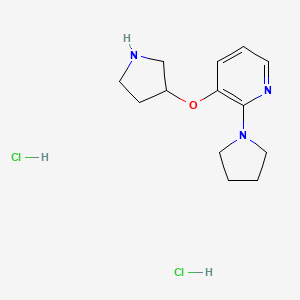
![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)
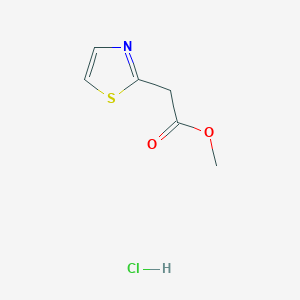
![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

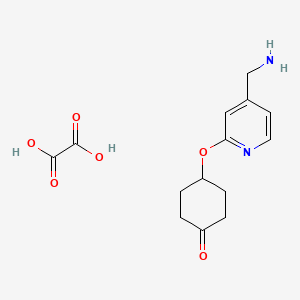
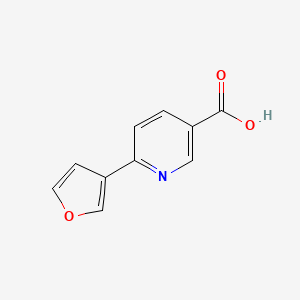
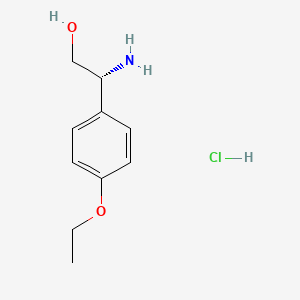
![acetic acid;(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1450564.png)
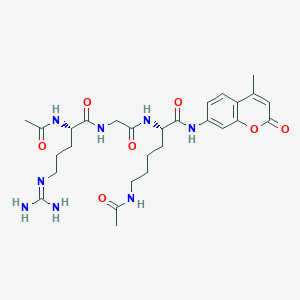
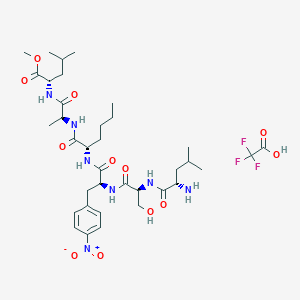

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)

